2-Chloro-1,4-naphthoquinone
Description
2-Chloro-1,4-naphthoquinone (C₁₀H₅ClO₂) is a halogenated derivative of 1,4-naphthoquinone, characterized by a chlorine substituent at the 2-position. This modification significantly enhances its electrochemical reactivity and biological activity compared to the parent compound. It serves as a key intermediate in synthesizing bioactive molecules, particularly in anticancer and antiviral research . Its mechanism often involves redox cycling, generating reactive oxygen species (ROS) that induce oxidative stress in target cells .
Properties
IUPAC Name |
2-chloronaphthalene-1,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5ClO2/c11-8-5-9(12)6-3-1-2-4-7(6)10(8)13/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCTJHVLTAJTPBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C=C(C2=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00143623 | |
| Record name | 2-Chloro-1,4-naphthoquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00143623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1010-60-2 | |
| Record name | 2-Chloro-1,4-naphthoquinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1010-60-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 2-Chloro-1,4-naphthoquinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001010602 | |
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| Record name | 2-Chloro-1,4-naphthoquinone | |
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| Record name | 2-Chloro-1,4-naphthoquinone | |
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| Record name | 2-chloro-1,4-naphthoquinone | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | 2-CHLORO-1,4-NAPHTHOQUINONE | |
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Preparation Methods
Reaction Mechanism and Procedure
The most industrially viable method involves catalytic chlorination of 1-naphthylamine-4-sodium sulfonate (1,4-acid sodium) in an aqueous medium, as detailed in patent CN100347141C. The process avoids organic solvents, addressing environmental and cost concerns associated with traditional methods. Key steps include:
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Acidification : Dissolving 1,4-acid sodium in water (1:1–10:1 weight ratio) and adjusting pH to 2–5 using hydrochloric, sulfuric, or phosphoric acid.
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Catalyst Introduction : Adding iron powder, zinc powder, or their salts (1–10% of substrate weight) to accelerate chlorination.
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Chlorination : Introducing chlorine gas at 10–100°C for 20 hours, achieving near-complete conversion.
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Isolation : Cooling the reaction mixture, filtering the crude product (≥90% purity), and recrystallizing with ethanol, toluene, or chlorobenzene to obtain ≥98.5% purity.
Optimization of Catalysts and Solvents
Table 1 summarizes yields and conditions from representative embodiments:
| Catalyst | Acid Used | Recrystallization Solvent | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Iron powder | HCl | Ethanol | 73.3 | 98.5 |
| Zinc chloride | H₃PO₄ | Xylene | 68.0 | 98.5 |
| Ferric sulfate | H₂SO₄ | Chlorobenzene | 75.3 | 98.5 |
Data derived from patent examples.
This method eliminates chlorine gas emissions and solvent recovery challenges, making it scalable for industrial production.
Thionyl Chloride-Mediated Synthesis from Lawsone
Single-Step Chlorination
A high-yield alternative involves reacting 2-hydroxy-1,4-naphthoquinone (Lawsone) with thionyl chloride (SOCl₂) at 90°C for 48 hours. The reaction proceeds via nucleophilic substitution, replacing the hydroxyl group with chlorine:
Post-reaction, the crude product is precipitated in water, extracted with chloroform, and purified via column chromatography (hexane/ethyl acetate, 13:1), yielding 85%.
Comparative Analysis of Methodologies
Environmental and Economic Metrics
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Aqueous Catalytic Chlorination :
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Solvent Use : Water-based, eliminating volatile organic compounds (VOCs).
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Chlorine Utilization : 95–98% gas absorption, minimizing waste.
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Cost : Raw materials (1,4-acid sodium, iron powder) are low-cost and widely available.
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Hazard Profile : SOCl₂ poses corrosion and inhalation risks.
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Purity : Requires chromatography for high purity, increasing operational costs.
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Industrial Adoption Trends
The aqueous method is preferred in large-scale production due to its safety profile and compatibility with existing chlorination infrastructure. In contrast, the thionyl chloride route is limited to laboratory settings or high-purity niche applications.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-1,4-naphthoquinone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form more complex quinone derivatives.
Reduction: Reduction reactions can convert it to hydroquinone derivatives.
Substitution: It readily undergoes nucleophilic substitution reactions due to the electron-withdrawing effect of the chlorine atom.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with this compound under mild conditions.
Major Products:
Oxidation: Formation of higher quinones.
Reduction: Formation of hydroquinones.
Substitution: Formation of various substituted naphthoquinones depending on the nucleophile used.
Scientific Research Applications
Anticancer Activity
Research has highlighted the potential of 2-Chloro-1,4-naphthoquinone derivatives in cancer treatment. A notable study introduced CHNQ, a derivative of quercetin that incorporates 2-Cl-NQ. This compound demonstrated significant cytotoxicity against colorectal cancer cell lines (HCT-116 and HT-29), exhibiting three-fold greater efficacy than quercetin alone. The mechanism involved the induction of oxidative stress and autophagy, suggesting that CHNQ could serve as a promising chemotherapeutic agent for colorectal cancer .
Anti-inflammatory Effects
The anti-inflammatory properties of this compound have been documented in various studies. One investigation found that a derivative of this compound effectively inhibited aldose reductase, an enzyme implicated in diabetic complications. The compound provided protection against colonic mucosal damage in experimental colitis models, indicating its potential for treating inflammatory conditions .
Antibacterial and Antifungal Properties
The antimicrobial activity of this compound has gained attention due to its effectiveness against various pathogens. Studies have shown that derivatives exhibit promising activity against bacteria such as Mycobacterium tuberculosis and Pseudomonas aeruginosa. Additionally, some compounds demonstrated significant antibiofilm properties, outperforming standard antibiotics like ciprofloxacin .
Antimalarial Potential
Recent research has explored the use of this compound derivatives as potential antimalarial agents. These compounds have shown activity against Plasmodium falciparum, the causative agent of malaria, indicating their potential in developing new treatments for this disease .
Rodenticidal Compositions
Interestingly, this compound has been investigated for use in rodenticidal formulations. Its efficacy as a rodenticide stems from its biochemical properties that disrupt essential metabolic pathways in rodents .
Dyeing Applications
Beyond biological applications, this compound has been utilized in textile industries as a disperse dye for polyethylene terephthalate fabrics. This application highlights its versatility beyond medicinal uses .
Mechanism of Action
The mechanism of action of 2-chloro-1,4-naphthoquinone involves its ability to undergo redox cycling. This property allows it to generate reactive oxygen species (ROS) within cells, leading to oxidative stress and damage to cellular components. The compound can also interact with thiol groups in proteins, disrupting their function and leading to cell death . These mechanisms make it a potent antimicrobial and anticancer agent .
Comparison with Similar Compounds
Structural Features
2-Chloro-1,4-naphthoquinone differs from other 1,4-naphthoquinone derivatives in the nature and position of substituents. Key structural analogs include:
- 2-Hydroxy-1,4-naphthoquinone (Lawsone): Contains a hydroxyl group at the 2-position, commonly used in dyes and traditional medicine .
- 2-Methyl-1,4-naphthoquinone (Vitamin K3): A methyl substituent at the 2-position, involved in blood coagulation .
- 2-Amino-1,4-naphthoquinone: An amino group at the 2-position, studied for its antioxidant properties .
- 2-Nitro-1,4-naphthoquinone: Features a nitro group, synthesized via nitration reactions for antimicrobial applications .
Physicochemical Properties
Notes:
Anticancer Activity
- This compound Derivatives: CHNQ (a quercetin-chloronaphthoquinone hybrid) induces oxidative stress and autophagy in cancer cells at IC₅₀ values ≤10 µM, outperforming unmodified quercetin . Imido-substituted derivatives (e.g., 2-chloro-3-((2-hydroxyethyl)amino)naphthoquinone) show cytotoxicity against prostate cancer cells (PC3, LNCaP) via ROS-mediated apoptosis .
- 2-Hydroxy-1,4-naphthoquinone: Exhibits moderate antitumor activity but requires structural hybridization (e.g., with anilino groups) to enhance efficacy .
- Vitamin K3 (2-Methyl) : Primarily acts as a procoagulant; anticancer effects are secondary and less potent than chlorinated analogs .
Antiviral Activity
- 2-Amino-3-chloro-1,4-naphthoquinone: Demonstrates anti-HCMV (human cytomegalovirus) activity by targeting viral proteases .
Biological Activity
2-Chloro-1,4-naphthoquinone (2-Cl-1,4-NQ) is a synthetic derivative of naphthoquinone that has garnered attention for its diverse biological activities. This compound exhibits significant potential in various fields, including anticancer, antimicrobial, and anti-inflammatory applications. This article synthesizes findings from multiple studies to provide a comprehensive overview of the biological activity of this compound.
This compound is characterized by its ability to undergo redox cycling, generating reactive oxygen species (ROS) that can induce oxidative stress in cells. This mechanism is pivotal in its anticancer properties, as ROS can lead to apoptosis in cancer cells while sparing normal cells . The compound's structure allows it to interact with various cellular targets, including proteins involved in cell proliferation and apoptosis.
Anticancer Activity
Numerous studies have highlighted the anticancer properties of this compound. For instance:
- Cell Lines Tested : It has been shown to inhibit the growth of various cancer cell lines, including breast (MDA-MB-231), colon (HCT-116), and prostate (DU-145) cancer cells .
- Mechanism : The compound induces apoptosis through the generation of ROS and modulation of signaling pathways associated with cell survival and death. Specifically, it affects the Akt/PKB pathway and promotes autophagy in cancer cells .
Table 1: Anticancer Activity of this compound
| Cancer Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MDA-MB-231 | 10 | Induction of apoptosis via ROS |
| HCT-116 | 3 | Autophagy induction and oxidative stress |
| DU-145 | 5 | Inhibition of cell proliferation |
Antimicrobial Activity
This compound also exhibits notable antimicrobial properties:
- Bacterial Activity : It has demonstrated effectiveness against various bacterial strains, including Mycobacterium tuberculosis and Pseudomonas aeruginosa, with some derivatives showing improved activity compared to standard antibiotics .
- Fungal Activity : The compound has been evaluated for antifungal activity against strains like Candida albicans, showing potent inhibition at low concentrations .
Table 2: Antimicrobial Activity of this compound
| Microorganism | Minimum Inhibitory Concentration (MIC) | Type |
|---|---|---|
| Candida albicans | 0.25 µg/ml | Fungal |
| Mycobacterium tuberculosis | 0.5 µg/ml | Bacterial |
| Pseudomonas aeruginosa | 1 µg/ml | Bacterial |
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial properties, this compound exhibits anti-inflammatory effects:
Q & A
Basic Research Questions
Q. What synthetic methodologies are most effective for preparing 2-Chloro-1,4-naphthoquinone derivatives?
- Methodological Answer : The synthesis of this compound derivatives often involves nucleophilic substitution reactions. For example, 2,3-dichloro-1,4-naphthoquinone reacts with amines or thiols via a σ-complex intermediate, where the first chlorine atom is replaced by a nucleophile. The second substitution depends on the electronic nature of the substituent: electron-donating groups (e.g., amines) reduce reactivity, while electron-withdrawing groups (e.g., nitro) facilitate further substitution . Metal-catalyzed cross-coupling reactions and one-pot multicomponent strategies can also enhance efficiency, particularly for hybrid analogs .
Q. How does the reactivity of this compound differ from non-chlorinated naphthoquinones?
- Methodological Answer : The chlorine atom at the C2 position enhances electrophilicity, making the compound more reactive toward nucleophiles compared to hydroxy- or methyl-substituted analogs. This reactivity is critical for forming σ-complex intermediates during substitution reactions. Computational studies (e.g., DFT) can predict activation energies for these reactions, while IR spectroscopy tracks changes in C=O and C-Cl vibrational frequencies to confirm substitution patterns .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in reported biological activities of this compound derivatives?
- Methodological Answer : Discrepancies in biological activity often stem from substituent positioning and electronic effects. For example, 2-chloro-3-amino derivatives exhibit stronger antimicrobial activity due to hydrogen-bonding interactions, while 2-chloro-5-hydroxy analogs show antitumor activity via oxidative stress pathways. Systematic structure-activity relationship (SAR) studies, coupled with redox potential measurements (cyclic voltammetry) and ROS detection assays, can clarify these variations .
Q. How can researchers optimize the antitumor mechanism of this compound derivatives?
- Methodological Answer : Derivatives like CHNQ (a quercetin hybrid) induce apoptosis via oxidative stress and autophagy. To optimize this, combine in vitro cytotoxicity assays (e.g., MTT on leukemia cell lines) with mechanistic studies:
- Oxidative Stress : Measure ROS levels using DCFH-DA probes.
- Autophagy : Monitor LC3-II/LC3-I ratio via western blot.
- Pathway Inhibition : Use MAPK inhibitors (e.g., SB203580 for p38) to validate signaling pathways .
Q. What analytical techniques are critical for characterizing this compound metal complexes?
- Methodological Answer : For metal complexes (e.g., Cu(II)-dithiocarbamate derivatives), employ:
- Spectroscopy : IR for C=O and M-S bond vibrations; UV-vis for quinone π→π* transitions.
- Electrochemistry : Cyclic voltammetry to assess redox behavior of the naphthoquinone moiety.
- Thermal Analysis : TGA to determine decomposition temperatures and stability .
Data Interpretation & Experimental Design
Q. How do substituent electronic effects influence the biological activity of this compound derivatives?
- Methodological Answer : Electron-withdrawing groups (e.g., -NO₂) at the C3 position increase redox cycling, enhancing ROS generation and cytotoxicity. Conversely, electron-donating groups (e.g., -OCH₃) reduce activity. Use Hammett σ constants to correlate substituent effects with IC₅₀ values in cytotoxicity assays. Pair with computational docking studies to predict binding affinities to targets like aldose reductase or topoisomerases .
Q. What controls are essential when studying the environmental stability of this compound?
- Methodological Answer : Include:
- Photostability Tests : Expose compounds to UV light and monitor degradation via HPLC.
- Hydrolytic Stability : Assess pH-dependent decomposition in buffers (pH 1–13).
- Microbial Degradation : Use soil or water microcosms to track biodegradation pathways .
Tables for Key Data
Retrosynthesis Analysis
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
